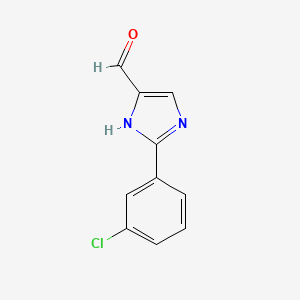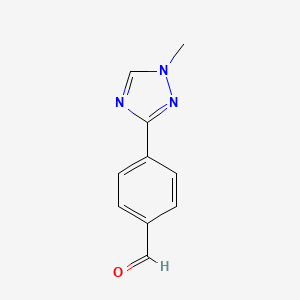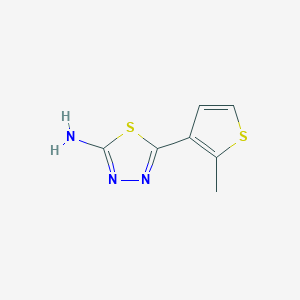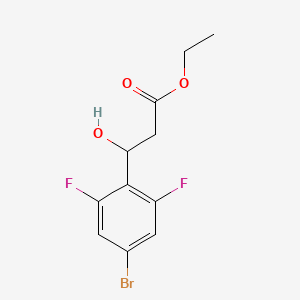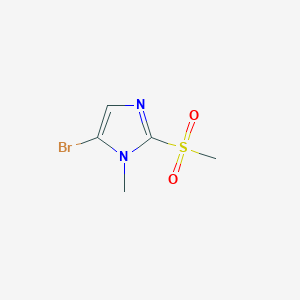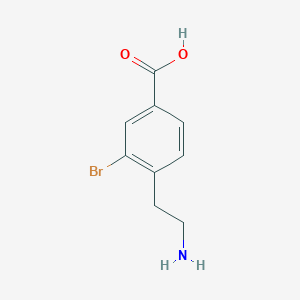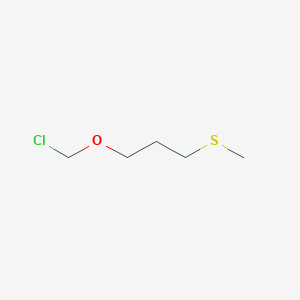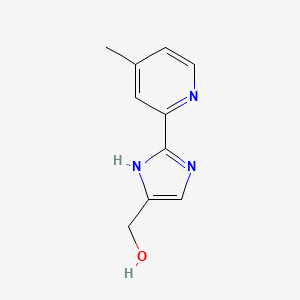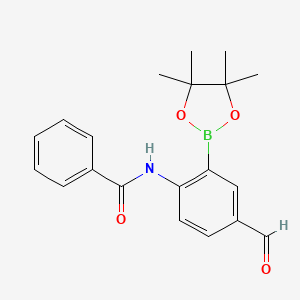
2-Benzamido-5-formylphenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N/A” is a placeholder term often used in scientific literature and databases when specific information about a compound is not available or not applicable
Vorbereitungsmethoden
Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. Typically, preparation methods for chemical compounds involve various synthetic routes, including organic synthesis, inorganic synthesis, and industrial-scale production techniques.
Analyse Chemischer Reaktionen
As “N/A” is not a real chemical compound, it does not undergo any chemical reactions. In general, chemical compounds can undergo various types of reactions such as oxidation, reduction, substitution, and addition reactions. Common reagents and conditions used in these reactions depend on the specific compound and the desired products.
Wissenschaftliche Forschungsanwendungen
Since “N/A” is not a specific compound, it does not have any scientific research applications in the context of scientific research, various compounds are studied for their applications in chemistry, biology, medicine, and industry
Wirkmechanismus
As “N/A” is not an actual compound, it does not have a mechanism of action. In general, the mechanism of action of a compound involves its interaction with molecular targets and pathways in biological systems. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Since “N/A” is not a real compound, there are no similar compounds to compare it with. In scientific research, comparing similar compounds can provide insights into their unique properties and potential applications. Similar compounds are often identified based on their chemical structure, functional groups, and biological activity.
Eigenschaften
Molekularformel |
C20H22BNO4 |
|---|---|
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
N-[4-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H22BNO4/c1-19(2)20(3,4)26-21(25-19)16-12-14(13-23)10-11-17(16)22-18(24)15-8-6-5-7-9-15/h5-13H,1-4H3,(H,22,24) |
InChI-Schlüssel |
SOSOELYTBMYBKU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


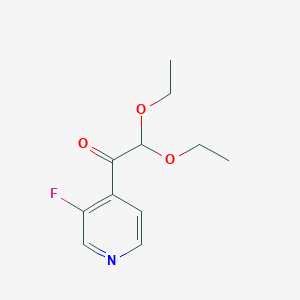
![Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690219.png)
![(S)-2-(Boc-amino)-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone](/img/structure/B13690225.png)
![8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13690233.png)
![2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13690235.png)
![Potassium Tris[3-(4-isopropylphenyl)-5-methyl-1-pyrazolyl]hydroborate](/img/structure/B13690249.png)
